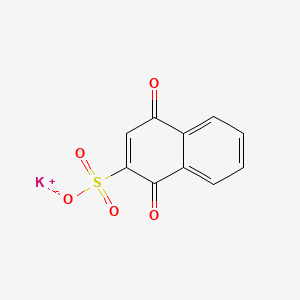
1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT is a chemical compound with the molecular formula C10H5KO5S and a molecular weight of 276.314 g/mol . It is a derivative of naphthoquinone, characterized by the presence of a sulfonic acid group at the 2-position and a potassium salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT typically involves the sulfonation of 1,4-naphthoquinone. The reaction is carried out by treating 1,4-naphthoquinone with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt . The reaction conditions include maintaining a controlled temperature and stirring to ensure complete sulfonation. Industrial production methods may involve continuous flow processes and optimization of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include hydroquinone derivatives and substituted naphthoquinones.
Aplicaciones Científicas De Investigación
1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other naphthoquinone derivatives.
Biology: The compound is used in biochemical assays and as a probe for studying redox reactions in biological systems.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in electron transfer processes. This property makes it useful in studying redox reactions and as a redox-active probe in various biochemical assays . The molecular targets and pathways involved include enzymes and proteins that participate in redox reactions.
Comparación Con Compuestos Similares
1,4-NAPHTHOQUINONE-2-SULFONIC ACID POTASSIUM SALT can be compared with other similar compounds, such as:
1,2-Naphthoquinone-4-sulfonic acid sodium salt: This compound has a similar structure but differs in the position of the sulfonic acid group and the counterion.
Hydroquinone monosulfonic acid potassium salt: This compound is a reduced form of naphthoquinone with a sulfonic acid group.
Anthraquinone-2-sulfonic acid sodium salt: This compound is an anthraquinone derivative with a sulfonic acid group. The uniqueness of this compound lies in its specific structure and redox properties, which make it suitable for a variety of applications in different fields.
Propiedades
Número CAS |
34169-62-5 |
|---|---|
Fórmula molecular |
C10H6KO5S |
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
potassium;1,4-dioxonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H6O5S.K/c11-8-5-9(16(13,14)15)10(12)7-4-2-1-3-6(7)8;/h1-5H,(H,13,14,15); |
Clave InChI |
SMJKYADHZUKPLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)S(=O)(=O)[O-].[K+] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)S(=O)(=O)O.[K] |
| 34169-62-5 | |
Pictogramas |
Irritant |
Números CAS relacionados |
5690-16-4 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B1597793.png)

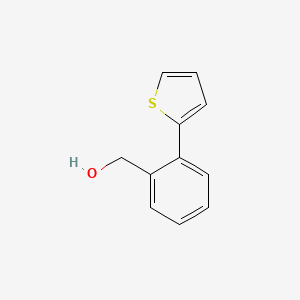
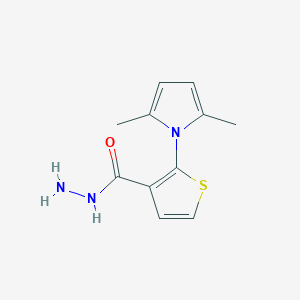

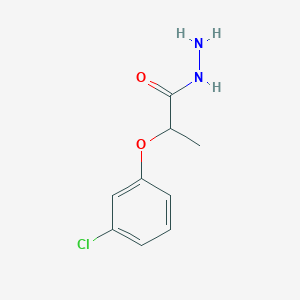

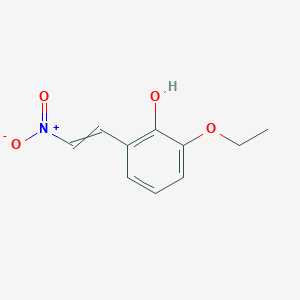

![2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1597811.png)

